![molecular formula C27H25ClN6O3S B2451364 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 536991-93-2](/img/structure/B2451364.png)

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

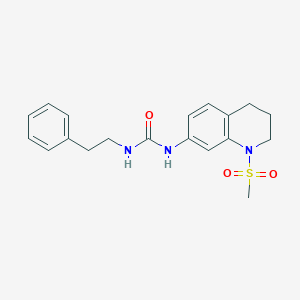

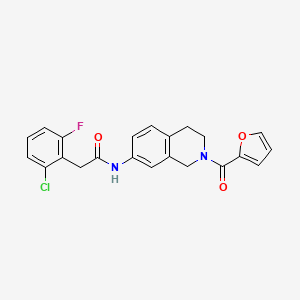

The compound is a complex organic molecule that contains several functional groups including a carboxamide group, a triazolo[1,5-a]pyrimidine group, a thioether group, and a chlorobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[1,5-a]pyrimidine group, for example, is a fused ring system that can contribute to the rigidity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the carboxamide group could participate in acid-base reactions, the thioether group could undergo oxidation, and the chlorobenzyl group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxamide group could enhance its solubility in water, while the chlorobenzyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Multicomponent reactions (MCRs) and microwave-assisted organic synthesis (MAOS) have been utilized for the efficient synthesis of triazolopyrimidine derivatives, which include the chemical compound (Chebanov et al., 2006).

- Other synthesis methods involve condensation reactions with various reagents, contributing to the formation of diversely substituted dihydroazolopyrimidine libraries (El-Agrody et al., 2001).

Chemical Properties and Reactions

- Triazolopyrimidines, similar to the compound , exhibit interesting chemical properties such as tautomerism and can undergo various chemical reactions, including cyclocondensation and selective reduction (Desenko et al., 1998).

Potential Biological Activities

- Some derivatives of triazolopyrimidines have been investigated for their potential biological activities. For example, studies have shown moderate to weak fungicidal and insecticidal activities in certain triazolopyrimidine derivatives (Chen & Shi, 2008).

Structural Analysis and Applications

- The molecular structure and supramolecular architecture of related triazolopyrimidines have been studied, highlighting their relevance in understanding potential biological applications and properties (Canfora et al., 2010).

Application in Drug Development

- The structural complexity and potential biological activities of triazolopyrimidines make them candidates for further exploration in drug development, particularly in areas like antituberculosis and cardiovascular therapies (Titova et al., 2019), (Sato et al., 1980).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN6O3S/c1-16-23(25(35)31-19-8-6-12-29-14-19)24(17-10-11-21(36-2)22(13-17)37-3)34-26(30-16)32-27(33-34)38-15-18-7-4-5-9-20(18)28/h4-14,24H,15H2,1-3H3,(H,31,35)(H,30,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHIPRCGZKTJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2451287.png)

![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)

![5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide](/img/structure/B2451297.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)